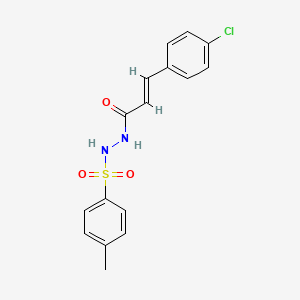

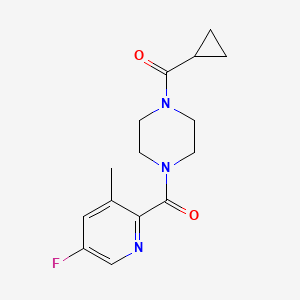

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

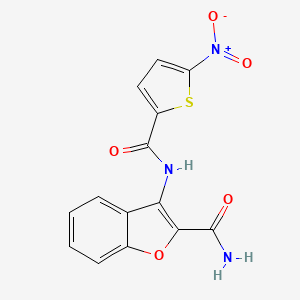

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol, also known as 2,5-dimethoxy-1-phenylethanol (2,5-DMPE), is a monoterpene alcohol found in the essential oils of many plants, including rosemary, lavender, and marjoram. It has a wide range of applications in the fields of medicine, cosmetics, and food production. It has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities. In addition, 2,5-DMPE has been found to possess antinociceptive, anxiolytic, and anticonvulsant properties.

科学的研究の応用

Chemical Synthesis and Protective Group Use

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol has been explored in chemical synthesis. For instance, in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, it was used as a precursor. This compound, through halogen-exchange reactions, proved to be an effective chemical protective group, demonstrating its utility in synthetic chemistry (Li Hong-xia, 2007).

Nonlinear Optical Properties

Research has also been conducted on compounds related to this compound to study their nonlinear optical properties. For instance, a study on 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one, prepared using a similar compound, highlighted significant nonlinear refractive indices and absorption coefficients, contributing to the understanding of optical limiting behavior in certain dyes (M. Razvi et al., 2019).

X-Ray Diffraction and Molecular Dynamics Studies

A comparative study involving related compounds, such as 1,2-dimethoxy ethane, used X-ray diffraction and molecular dynamics to investigate the structure of these glycols. The research provided insights into intramolecular and intermolecular interactions, contributing to the broader understanding of the physical properties of glycol derivatives (L. Gontrani et al., 2020).

Lignin Model Compound Oxidation Studies

This compound analogues have been used in studies related to lignin model compounds. For example, the kinetics of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol with chlorine dioxide was investigated, contributing to the understanding of elemental chlorine free bleaching in pulp, with implications for reducing environmental pollution (Shuangxi Nie et al., 2014).

Fungicidal Activity

Furthermore, derivatives of this compound, like substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have been synthesized and shown to possess fungicidal activity, indicating potential applications in agriculture and pharmacology (A. Kuzenkov & V. V. Zakharychev, 2009).

Electrochemical Applications

Studies have also delved into the electrochemical applications of related compounds, such as the carbon-carbon bond cleavage of 1,2-diphenyl-ethanes, providing insights into electrochemical processes relevant in organic chemistry (D. Zollinger et al., 2004).

特性

IUPAC Name |

(1S)-1-(2,5-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEBAVBMMWYLTA-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Fluorophenyl){6-[(methylpropyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B2412174.png)

![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)

![2-Cyclopropyl-1-[1-(1-methylpiperidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2412186.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)